

# Comparative Analysis of Ecnoglutide and Dulaglutide: Phase 3 Clinical Trial Insights

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## Compound of Interest

Compound Name: *Ecnoglutide*

Cat. No.: *B12661408*

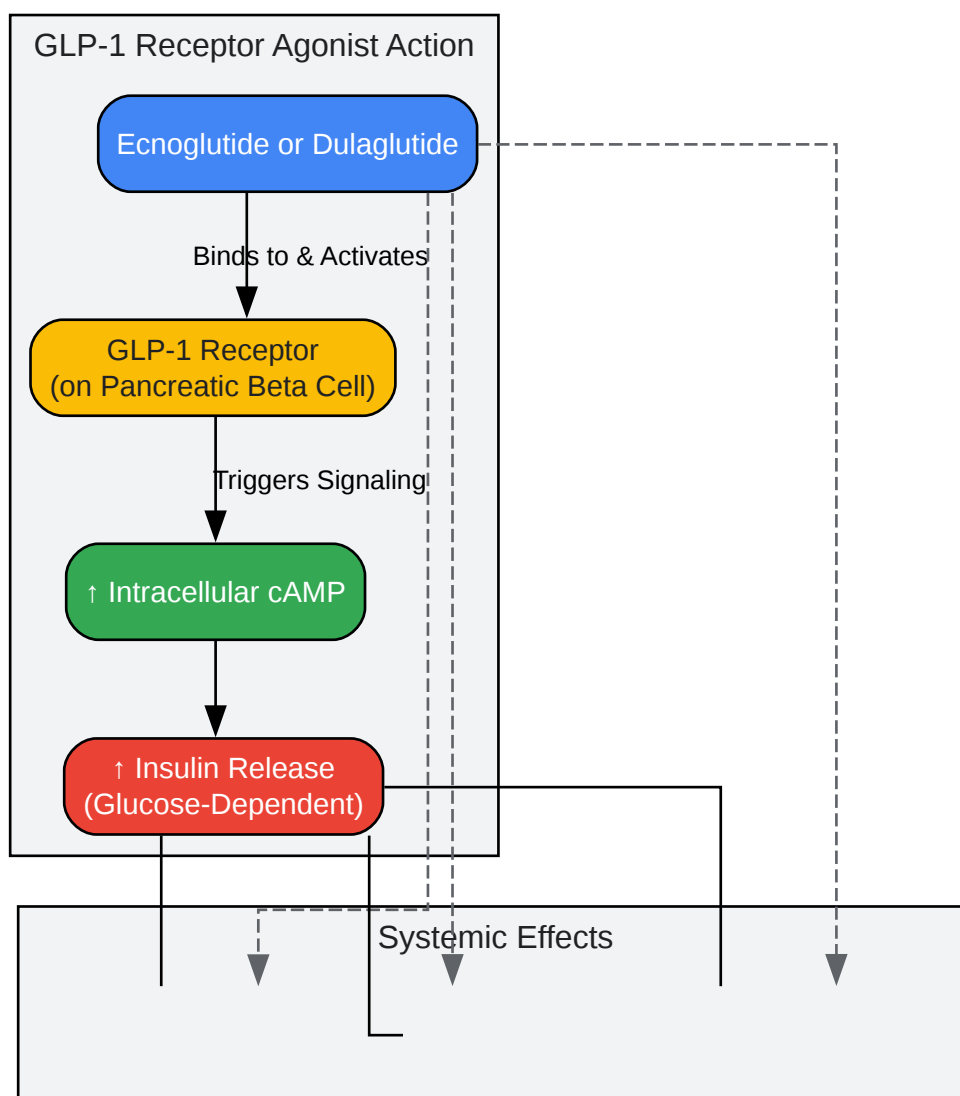
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This guide provides a detailed comparison of **Ecnoglutide** and dulaglutide, focusing on the key findings from their respective Phase 3 clinical trials for the treatment of type 2 diabetes (T2D). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two glucagon-like peptide-1 (GLP-1) receptor agonists.

## Mechanism of Action

Both **Ecnoglutide** and dulaglutide are GLP-1 receptor agonists, a class of drugs that mimic the action of the natural incretin hormone GLP-1.<sup>[1][2][3]</sup> Activation of the GLP-1 receptor stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, collectively leading to improved glycemic control and potential weight loss.<sup>[2][3][4][5]</sup>

**Ecnoglutide** is specifically described as a long-acting, cAMP signaling biased GLP-1 analog.<sup>[6][7][8]</sup> This "biased agonism" is designed to preferentially activate the cyclic adenosine monophosphate (cAMP) signaling pathway over other downstream pathways like  $\beta$ -arrestin recruitment and receptor internalization.<sup>[8][9]</sup> This approach may enhance the therapeutic effects on glycemic control and body weight.<sup>[8]</sup> Dulaglutide is a long-acting GLP-1 receptor agonist composed of a modified human GLP-1 analogue covalently linked to a fragment of human IgG4, which extends its half-life.<sup>[1][4]</sup>



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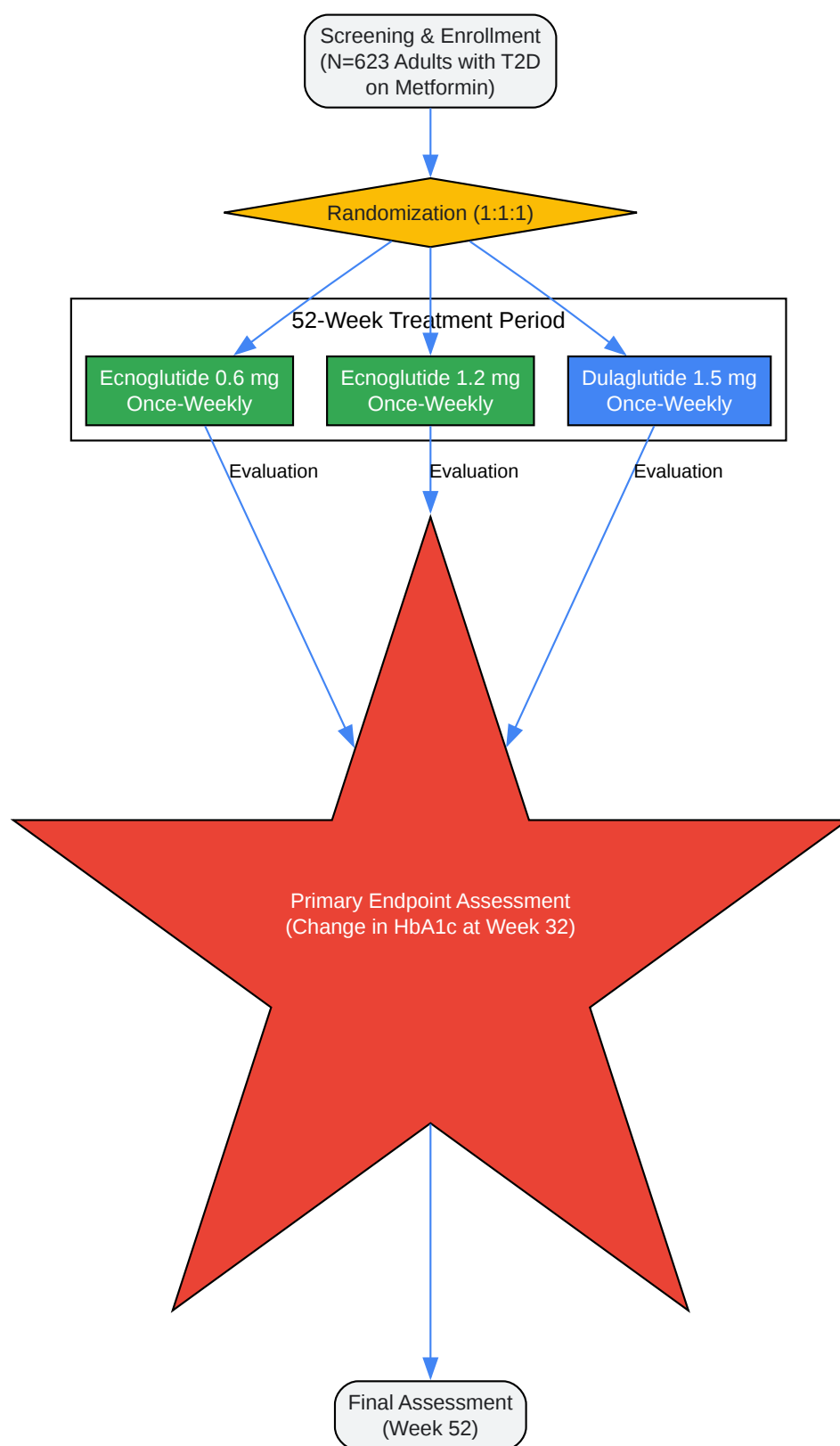
**Caption:** Simplified GLP-1 signaling pathway for **Ecnoglutide** and Dulaglutide.

## Head-to-Head Phase 3 Clinical Trial: EECOH-2

The most direct comparison comes from the EECOH-2 trial, a randomized, open-label, active-controlled, Phase 3 study conducted across 52 sites in China.<sup>[10][11]</sup> This trial evaluated the efficacy and safety of once-weekly **Ecnoglutide** (at 0.6 mg and 1.2 mg doses) against once-weekly dulaglutide (at a 1.5 mg dose) over 52 weeks in adults with T2D inadequately controlled on metformin.<sup>[10][11]</sup>

## Experimental Protocol: EECO-2

- Trial Design: A 52-week, randomized, open-label, active-controlled, non-inferiority, phase 3 trial.[\[11\]](#)
- Participants: 623 adults (aged 18-75) with T2D inadequately controlled by metformin monotherapy.[\[10\]](#)[\[11\]](#) Key baseline characteristics included a mean HbA1c of 8.40%, a mean BMI of 26.9 kg/m<sup>2</sup>, and a median T2D history of 65.1 months.[\[10\]](#)
- Intervention Arms: Participants were randomized (1:1:1) to one of three groups:[\[10\]](#)[\[11\]](#)
  - **Ecnoglutide** 0.6 mg, subcutaneous, once-weekly.
  - **Ecnoglutide** 1.2 mg, subcutaneous, once-weekly.
  - Dulaglutide 1.5 mg, subcutaneous, once-weekly. \*All arms included a dose escalation period.[\[10\]](#)
- Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline at week 32.[\[10\]](#)
- Secondary Endpoints: Key secondary endpoints included changes in body weight and overall safety profiles.[\[10\]](#)



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**Caption:** Experimental workflow of the EECOH-2 Phase 3 clinical trial.

Data Presentation: Efficacy and Safety

The EECOH-2 trial demonstrated that **Ecnoglutide** was superior to dulaglutide in improving glycemic control and reducing body weight at the 32-week primary endpoint.[\[10\]](#)

Table 1: Primary and Secondary Efficacy Outcomes at Week 32 (EECOH-2 Trial)

Endpoint	Ecnoglutide 0.6 mg	Ecnoglutide 1.2 mg	Dulaglutide 1.5 mg
Mean HbA1c Reduction from Baseline	-1.91% <a href="#">[11]</a>	-1.89% <a href="#">[11]</a>	-1.65% <a href="#">[11]</a>
p-value vs. Dulaglutide	≤0.0002 <a href="#">[10]</a>	≤0.0002 <a href="#">[10]</a>	N/A
% Patients with HbA1c ≤6.5%	Higher than Dulaglutide <a href="#">[10]</a>	Higher than Dulaglutide <a href="#">[10]</a>	-
% Patients with Weight Loss ≥5.0%	Higher than Dulaglutide <a href="#">[10]</a>	Higher than Dulaglutide <a href="#">[10]</a>	-

| % Patients with Weight Loss ≥10.0%| Higher than Dulaglutide[\[10\]](#) | Higher than Dulaglutide[\[10\]](#) | - |

Note: Specific percentages for patients achieving HbA1c and weight loss targets were noted as higher for **Ecnoglutide** but not quantified in the provided source.[\[10\]](#)

Table 2: Safety and Tolerability Profile (EECOH-2 Trial)

Adverse Event (AE) Profile	Ecnoglutide 0.6 mg	Ecnoglutide 1.2 mg	Dulaglutide 1.5 mg
Any Adverse Event Reported	84.5% <a href="#">[10]</a>	92.8% <a href="#">[10]</a>	87.4% <a href="#">[10]</a>
AEs Leading to Discontinuation	2.9% (6 of 206 patients) <a href="#">[10]</a> <a href="#">[11]</a>	3.8% (8 of 208 patients) <a href="#">[10]</a> <a href="#">[11]</a>	2.9% (6 of 207 patients) <a href="#">[10]</a> <a href="#">[11]</a>

| Most Common AEs | Decreased appetite, diarrhea, nausea[10] | Decreased appetite, diarrhea, nausea[10] | Decreased appetite, diarrhea, nausea[10] |

The most frequently reported adverse events for both drugs were gastrointestinal in nature, which is consistent with the GLP-1 receptor agonist class.[10] These events were predominantly mild to moderate in severity and transient.[10]

## Additional Phase 3 Data: Ecnoglutide vs. Placebo

Prior to the head-to-head trial, **Ecnoglutide**'s efficacy was established in a 24-week, randomized, double-blind, placebo-controlled Phase 3 trial in Chinese adults with T2D.[6][7][12]

### Experimental Protocol: Ecnoglutide vs. Placebo (NCT05680155)

- Trial Design: Randomized, double-blind, placebo-controlled study.[6][7]
- Participants: 211 adults in China with T2D inadequately controlled by diet and exercise.[6][7] Baseline mean HbA1c was 8.5% and mean body weight was 73 kg.[7][12]
- Intervention Arms: Participants were randomized to receive once-weekly injections of **Ecnoglutide** 0.6 mg, **Ecnoglutide** 1.2 mg, or placebo for 24 weeks.[6][7]
- Primary Endpoint: Change in HbA1c from baseline at 24 weeks.[7]

Table 3: Key Efficacy Outcomes at Week 24 (**Ecnoglutide** vs. Placebo)

Endpoint	Ecnoglutide 0.6 mg	Ecnoglutide 1.2 mg	Placebo
Mean HbA1c Reduction from Baseline	-1.96% <a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a>	-2.43% <a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a>	-0.87% <a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a>
% Patients with HbA1c ≤6.5%	-	76.1% <a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a>	-
% Patients with HbA1c <5.7%	-	35.2% <a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a>	-
Mean Body Weight Reduction	Significant decrease <a href="#">[6]</a>	Significant decrease <a href="#">[6]</a>	-

| % of Body Weight Lost | 4.51%[\[13\]](#) | 4.74%[\[13\]](#) | - |

In this trial, **Ecnoglutide** was found to be safe and well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events.[\[6\]](#)[\[12\]](#)

Dulaglutide's efficacy and safety were established in the extensive AWARD (Assessment of Weekly AdministRation of LY2189265 in Diabetes) Phase 3 program, where it was tested against multiple comparators including exenatide, insulin glargine, metformin, and sitagliptin, demonstrating significant glycemic control.[\[14\]](#)[\[15\]](#)[\[16\]](#)

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## References

- 1. Dulaglutide - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. What is the mechanism of Dulaglutide? [\[synapse.patsnap.com\]](https://synapse.patsnap.com)
- 3. What is Ecnoglutide used for? [\[synapse.patsnap.com\]](https://synapse.patsnap.com)
- 4. assets.ctfassets.net [\[assets.ctfassets.net\]](https://assets.ctfassets.net)

- 5. Dulaglutide (Trulicity): The Third Once-Weekly GLP-1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase III diabetes data positive for Sciwind's GLP-1 ecnoglutide; obesity results expected soon | BioWorld [bioworld.com]
- 7. Sciwind Biosciences Announces Positive Topline Results from Phase 3 Clinical Trial of Ecnoglutide (XW003), a Long-acting cAMP Signaling Biased GLP-1 Analog, in Adult Patients with Type 2 Diabetes in China [prnewswire.com]
- 8. Discovery of ecnoglutide – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the therapeutic class of Ecnoglutide? [synapse.patsnap.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Efficacy and safety of cAMP-biased GLP-1 receptor agonist ecnoglutide versus dulaglutide in patients with type 2 diabetes and elevated glucose concentrations on metformin monotherapy (EECOH-2): a 52-week, multicentre, open-label, non-inferiority, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharmaapac.com [biopharmaapac.com]
- 13. Positive Phase 3 Trial Results for Ecnoglutide in Treating Chinese Adults with Type 2 Diabetes [synapse.patsnap.com]
- 14. investor.lilly.com [investor.lilly.com]
- 15. Efficacy and safety of dulaglutide in the treatment of type 2 diabetes: a comprehensive review of the dulaglutide clinical data focusing on the AWARD phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
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